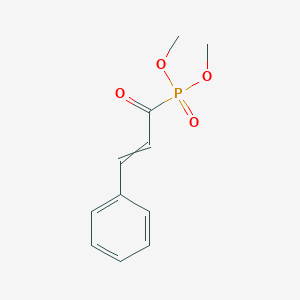
Dimethyl (3-phenylacryloyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-phenylacryloyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a phenylacryloyl moiety. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its unique structure, which allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-phenylacryloyl)phosphonate can be synthesized through a Michaelis-Arbuzov reaction, where arylmethyl halides react with triethyl phosphite in the presence of a Lewis acid at room temperature . This method provides a straightforward route to obtain the desired phosphonate ester in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-phenylacryloyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylacryloyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacryloyl derivatives.
Scientific Research Applications
Dimethyl (3-phenylacryloyl)phosphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphonate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and polymer additives.
Mechanism of Action
The mechanism of action of dimethyl (3-phenylacryloyl)phosphonate involves its ability to participate in nucleophilic addition and substitution reactions. The phosphonate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the phenylacryloyl moiety, which stabilizes the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methyl phosphonate
- Diethyl phenylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (3-phenylacryloyl)phosphonate is unique due to its phenylacryloyl group, which imparts distinct reactivity compared to other phosphonates. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
149794-30-9 |
|---|---|
Molecular Formula |
C11H13O4P |
Molecular Weight |
240.19 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H13O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
UNHQSUOJOFJHRW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)C=CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



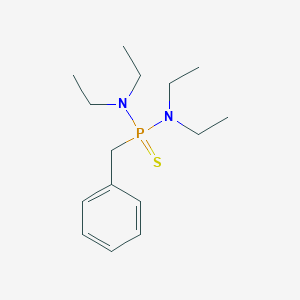

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
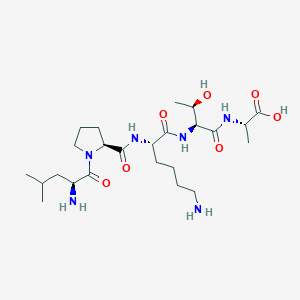
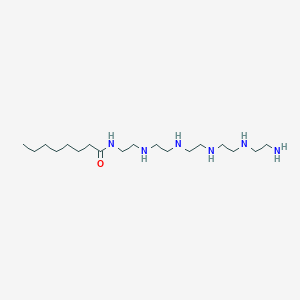
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
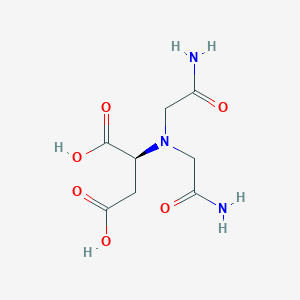
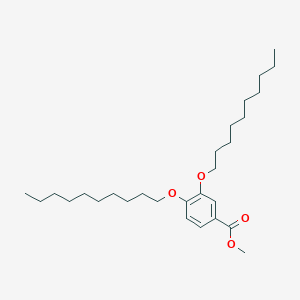
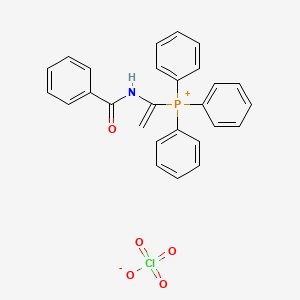
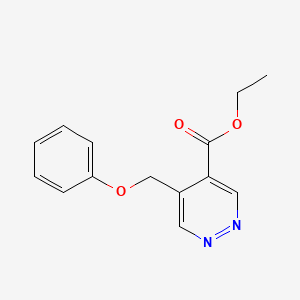
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)

